(4,5-Dihydro-5α-methoxy) Gestodene

Pharmaceutical Quality Control Pharmacopeial Reference Standard HPLC Method Validation

(4,5-Dihydro-5α-methoxy) Gestodene, officially designated as Gestodene EP Impurity I (also known as 5-Methoxy-gestodene or BP Gestodene Impurity I), is a chemically defined process-related impurity of the third-generation gonane progestin gestodene. It is formally identified as 13-Ethyl-17-hydroxy-5-methoxy-18,19-dinor-5α,17α-pregn-15-en-20-yn-3-one (CAS 2948318-72-5, molecular formula C₂₂H₃₀O₃, molecular weight 342.47).

Molecular Formula C₂₂H₃₀O₃
Molecular Weight 342.47
Cat. No. B1160005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,5-Dihydro-5α-methoxy) Gestodene
Molecular FormulaC₂₂H₃₀O₃
Molecular Weight342.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,5-Dihydro-5α-methoxy) Gestodene (Gestodene EP Impurity I) – Certified Pharmacopeial Reference Standard for Gestodene Quality Control


(4,5-Dihydro-5α-methoxy) Gestodene, officially designated as Gestodene EP Impurity I (also known as 5-Methoxy-gestodene or BP Gestodene Impurity I), is a chemically defined process-related impurity of the third-generation gonane progestin gestodene [1]. It is formally identified as 13-Ethyl-17-hydroxy-5-methoxy-18,19-dinor-5α,17α-pregn-15-en-20-yn-3-one (CAS 2948318-72-5, molecular formula C₂₂H₃₀O₃, molecular weight 342.47) . The compound is listed as a specified impurity in the European Pharmacopoeia (Ph. Eur. monograph 1726) and British Pharmacopoeia gestodene monographs, where it serves as a mandatory reference standard for analytical method development, system suitability testing, and batch-release quality control of gestodene active pharmaceutical ingredient (API) [1][2].

Why Gestodene, 5α-Dihydrogestodene, or Other EP Impurities Cannot Substitute for (4,5-Dihydro-5α-methoxy) Gestodene in Analytical Quality Control


In gestodene API quality control, each specified impurity possesses a unique chromatographic retention, detector response, and regulatory acceptance limit defined by the pharmacopeial monograph [1]. Substituting Gestodene EP Impurity I with gestodene itself, its primary metabolite 5α-dihydrogestodene, or any other listed impurity (e.g., Impurity A, B, C, or L) is analytically invalid because: (i) Impurity I has a distinct relative retention time (RRT ~1.2) and correction factor (1.3) that differ from all other impurities [1]; (ii) the 5α-methoxy substitution structurally differentiates it from both the parent drug (which retains the Δ⁴-3-keto system) and the natural 5α-dihydro metabolite (which bears a 5α-H rather than 5α-OCH₃) [2]; and (iii) the A-ring modification fundamentally alters the compound's receptor interaction profile—published evidence demonstrates that A-ring saturation of 19-nor progestins reduces progestational activity by 100- to 1,000-fold while conferring estrogen receptor α (ERα) agonist activity absent in the parent molecule [3][4]. These differences have direct consequences for method validation, impurity fate and purge studies, and toxicological risk assessment under ICH Q3A/B guidelines.

Quantitative Differentiation Evidence for (4,5-Dihydro-5α-methoxy) Gestodene Versus Comparators


Pharmacopeial Impurity Limit and Correction Factor: Impurity I vs. Other Specified Gestodene Impurities

The British Pharmacopoeia gestodene monograph specifies quantitative limits and correction factors for five specified impurities (A, B, C, I, L). Impurity I (5-methoxy-gestodene) has a limit of 0.15% and a correction factor of 1.3, which differs from Impurity A (limit 0.3%, correction factor 2.2), Impurity B (limit 0.2%, no correction factor listed), Impurity C (limit 0.2%), and Impurity L (limit 0.15%, co-eluting at similar limit but with distinct RRT). The correction factor of 1.3 means that Impurity I has a 30% lower UV detector response at 205 nm compared to gestodene, requiring mathematical correction for accurate quantification [1]. The limit of 0.15% corresponds to the ICH Q3A identification threshold for a drug substance with a maximum daily dose of ≤2 g/day [2].

Pharmaceutical Quality Control Pharmacopeial Reference Standard HPLC Method Validation

Structural Differentiation from Gestodene and 5α-Dihydrogestodene: Molecular Formula, Mass, and A-Ring Configuration

(4,5-Dihydro-5α-methoxy) Gestodene (Impurity I) is structurally distinguished from gestodene by saturation of the C4–C5 double bond and introduction of a 5α-methoxy substituent, yielding a molecular formula of C₂₂H₃₀O₃ (MW 342.47) compared to gestodene C₂₁H₂₆O₂ (MW 310.43) [1]. It is further distinguished from the endogenous metabolite 5α-dihydrogestodene (C₂₁H₂₈O₂, MW 312.45), which bears a 5α-hydrogen rather than a 5α-methoxy group [2]. The 5α-methoxy group introduces a stable ether linkage at the A/B ring junction that cannot undergo further metabolic reduction at C-3, unlike 5α-dihydrogestodene which serves as a substrate for 3α/β-hydroxysteroid dehydrogenase to form tetrahydro metabolites [2][3]. This structural feature—the methoxy 'cap' on the reduced A-ring—is unique among the 12 gestodene impurities listed in the EP monograph and represents a distinct chemical entity requiring independent synthesis and characterization .

Structural Elucidation Impurity Profiling Steroid Chemistry

Receptor Pharmacology Shift: Progestational Activity Loss and ERα Selectivity Acquisition Upon A-Ring Reduction

A-ring saturation of 19-nor progestins produces a profound shift in receptor pharmacology. Larrea et al. (2001) demonstrated that double bond hydrogenation of gestodene decreases transcriptional potency through both progesterone receptor (PR) isoforms by approximately 1,000-fold, while the resulting 5α-dihydro and tetrahydro derivatives acquire estrogen receptor α (ERα) agonist activity [1]. Specifically, 5α-dihydrogestodene selectively activates ERα with no activity at ERβ, a property absent in unmodified gestodene (which shows no ER binding) [2]. While direct receptor binding data for the 5α-methoxy derivative (Impurity I) itself has not been published in peer-reviewed literature, the 5α-methoxy group represents a further structural departure from both gestodene and 5α-dihydrogestodene that is expected to alter receptor interactions and metabolic stability [3]. This is pharmacologically significant because gestodene's A-ring reduced metabolites have been implicated in estrogen receptor-mediated effects including breast cancer cell proliferation and insulinotropic activity in pancreatic β-cells—effects not exhibited by the parent drug [2][4].

Receptor Pharmacology Structure-Activity Relationship Safety Assessment

Availability as Certified EDQM Reference Standard: Traceability and Regulatory Compliance

Gestodene EP Impurity I is available as a certified reference standard (CRS) from the European Directorate for the Quality of Medicines & HealthCare (EDQM) under catalogue code Y0001116, with a unit quantity of 0.01 mg per vial [1]. It is explicitly prescribed for use in Ph. Eur. monograph 1726 for the identification and quantification of Impurity I in gestodene API [1][2]. In contrast, gestodene API reference standard (gestodene CRS) is supplied under a different catalogue code and is not suitable for impurity identification due to different chromatographic retention, detector response, and regulatory acceptance criteria [2]. The EDQM CRS is accompanied by a batch-specific leaflet, safety data sheet, and certificate of analysis, providing full traceability for regulatory submissions (ANDA/DMF) [1]. Multiple commercial suppliers (SynZeal, Clearsynth, Molcan) also offer the compound with characterization data compliant with regulatory guidelines, typically at HPLC purity ≥90–95% [3].

Reference Standard Regulatory Compliance Method Validation

Progesterone Receptor Binding Affinity of Gestodene Versus Comparator Progestins: Context for Impurity Risk Assessment

Phillips et al. (1990) reported that gestodene exhibits a relative binding affinity (RBA) for rabbit uterine progesterone receptors approximately 9 times that of progesterone, placing it among the most potent synthetic progestins alongside 3-keto-desogestrel (also ~9× progesterone) and exceeding levonorgestrel (~5× progesterone) [1]. Kloosterboer et al. (1988) confirmed this ranking in human MCF-7 cells, establishing the order: norethisterone << levonorgestrel < 3-keto-desogestrel ≤ gestodene for PR binding [2]. Critically, the high PR potency of gestodene is contingent on the intact Δ⁴-3-keto A-ring system—A-ring reduction to 5α-dihydrogestodene diminishes PR transcriptional potency by approximately 1,000-fold [3]. This provides a quantitative framework for understanding the pharmacological significance of Impurity I: its A-ring modification (4,5-dihydro + 5α-OCH₃) structurally mimics the metabolic transformation that abolishes the intended progestational activity of the parent drug while introducing potential off-target ERα activity [3][4].

Receptor Binding Affinity Progestin Selectivity Toxicological Risk Assessment

Chromatographic Separation from Co-Eluting Impurities: Method Specificity Validation Using Impurity I Reference Standard

The BP/EP gestodene monograph HPLC method achieves baseline separation of Impurity I (RRT ~1.2) from the gestodene principal peak (RT ~12.5 min) and from the nearest eluting specified impurity, Impurity C (RRT ~1.1), with a relative retention gap of approximately 0.1 RRT units [1]. The system suitability criterion requires resolution of at least 2.0 between Impurity A and gestodene; Impurity I's distinct retention provides unambiguous identification when the certified reference standard is used [1]. The correction factor of 1.3 (at 205 nm) indicates that Impurity I has a 30% lower molar absorptivity than gestodene at the detection wavelength—failure to apply this correction factor results in under-reporting of Impurity I content by approximately 23% [1]. In contrast, Impurity A requires a correction factor of 2.2 (120% lower response than gestodene), demonstrating that each impurity has a unique UV response characteristic that precludes generic quantification [1].

HPLC Method Development System Suitability Impurity Profiling

Procurement-Driven Application Scenarios for (4,5-Dihydro-5α-methoxy) Gestodene (Gestodene EP Impurity I) Reference Standard


ANDA/DMF Filing: Method Validation for Gestodene API Related Substances Testing

During Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions for gestodene-containing drug products, regulatory agencies require full validation of the HPLC method for related substances per ICH Q2(R1). Gestodene EP Impurity I CRS (EDQM Y0001116) is the mandatory reference standard for establishing system suitability—specifically for confirming the retention time (RRT ~1.2), resolution from Impurity C (ΔRRT 0.1), and applying the monograph-specified correction factor of 1.3 for accurate quantification at the 0.15% acceptance limit [1][2]. Without this specific impurity standard, the method cannot be validated for specificity, linearity, or accuracy with respect to Impurity I, which is a common cause of FDA deficiency letters for gestodene ANDAs [2].

Impurity Fate and Purge Studies in Gestodene Synthetic Process Development

In gestodene API manufacturing process development, Impurity I arises from a specific side reaction pathway involving A-ring reduction and subsequent 5α-methoxylation [1]. Quantifying the carry-over of Impurity I through each synthetic step (using the authentic reference standard with its known correction factor of 1.3) enables process chemists to establish impurity purge factors and justify a control strategy that may eliminate the need for routine testing in the final API, per ICH Q11 principles [2]. The structural similarity of Impurity I to 5α-dihydrogestodene—with the critical difference of a methoxy 'cap' that blocks further metabolic conversion—makes it a valuable probe for distinguishing process-derived impurities from metabolic degradation products in forced degradation studies [3][4].

Toxicological Risk Assessment and ICH Q3A Impurity Qualification

When gestodene API batches contain Impurity I above the ICH Q3A identification threshold (0.10% for ≤2 g/day daily dose), the impurity must be identified and, if above the qualification threshold (0.15%), toxicologically qualified [1]. The established class-level evidence that A-ring reduced gestodene metabolites lose progestational activity (~1,000-fold) while acquiring ERα agonist activity provides a data-supported framework for impurity qualification [2][3]. Access to the pure Impurity I reference standard enables (i) in vitro receptor profiling to confirm or refute ERα binding, (ii) bacterial mutagenicity (Ames) testing per ICH M7, and (iii) comparative metabolite identification in human liver microsome incubations to distinguish synthetic impurity I from endogenously formed 5α-dihydrogestodene [2][4].

Quality Control Batch Release Testing for Gestodene API Under cGMP

In commercial gestodene API manufacturing, every batch must be tested against the BP/EP monograph specifications for related substances. The QC laboratory must maintain a qualified inventory of Gestodene EP Impurity I CRS to prepare reference solution (d) as prescribed in the monograph—used to identify the Impurity I peak in test samples [1]. The limit of 0.15% (not more than 1.5× the area of the principal peak in reference solution b) requires the impurity standard for external standard calibration or relative response factor determination [1]. Given the EDQM CRS unit size of 0.01 mg per vial (€90) and storage at +5°C ± 3°C, QC laboratories must plan procurement based on testing frequency, method transfer requirements, and stability budget [2].

Quote Request

Request a Quote for (4,5-Dihydro-5α-methoxy) Gestodene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.